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Introduction

Nickel-lron Alloy 42 (NI-42), also known as Permalloy, is a critical material in microelectronics
due to its low coefficient of thermal expansion and valuable magnetic properties.[1][2][3][4] The
precise patterning of NI-42 thin films is essential for the fabrication of various microelectronic
components, including lead frames, semiconductor packages, and micro-electro-mechanical
systems (MEMS).[1] This document provides detailed protocols for both wet and dry etching of
NI-42, summarizing key quantitative data and illustrating the experimental workflows and
underlying mechanisms.

Data Presentation: Etching Parameters and Rates

The selection of an appropriate etching technique depends on the specific requirements of the
application, such as desired etch rate, anisotropy, selectivity, and surface finish. The following
tables summarize quantitative data for various wet and dry etching processes for NI-42 and
similar NiFe alloys.

Table 1: Wet Etching of NI-42 (NiFe Alloys)
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Etchant Temperature .
. Etch Rate Observations Reference
Composition (°C)
o ) Faster etching,
Nitric Acid
) but can result in
(HNO:3) based 25 50 - 170 nm/min [5]
) a rough surface.
solutions
[5]
Slower etching,
] ) but produces a
Hydrochloric Acid
) smoother
(HCI) based 25 <10 nm/min [5]
i surface.[5] May
solutions ]
leave behind
etch residues.[5]
50ml HNOs +
Acidic solution
50ml CHsCOOH ] Dependent on ]
) Ambient o for nickel [6]
+ 20ml H2S04 in dilution )
etching.[6]
100ml DI H20
Commonly used
Ferric Chloride ) acid for etching
40 - 60 1.25 pm/min [6]

(FeCls) solution

nickel-iron alloys.

[6][7]

Table 2: Dry Etching of NI-42 (NiFe Alloys)
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BENCHE

Gas Etching
. Power Pressure Etch Rate . Reference
Chemistry Mechanism
Primarily
45 - 130 _
CO/NHs - - ) physical [8]
nm/min )
sputtering.[8]
Physical
Coil RF Decreases sputtering
Power: 700 with assisted by
Clz2/Ar ) 5 mTorr ) ) ) [9][10]
W, DC-bias: increasing Cl2 chemical
300V concentration  reaction.[9]
[10]
Self-bias Varies with o
Reactive ion
CHa/H2/02 voltage: ~850 27 mbar gas ] [5]
) etching.[5]
\% concentration
] ) Chemically
Source: 750 Varies with )
assisted
ICI/Ar W, Chuck: 5 mTorr ICI )
physical
250 W percentage ]
sputtering.
_ _ Chemically
Source: 750 Varies with )
assisted
IBr/Ar W, Chuck: 5 mTorr IBr )
physical
250 W percentage )
sputtering.

Experimental Protocols
Surface Preparation (Common for Wet and Dry Etching)

Proper surface preparation is crucial for achieving uniform and reproducible etching results.
The following is a general protocol for cleaning and preparing the NI-42 surface prior to
etching.

e Solvent Cleaning:

o Ultrasonically clean the substrate in acetone for 5-10 minutes to remove organic residues.
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o Rinse thoroughly with isopropyl alcohol (IPA).

o Dry the substrate with a stream of dry nitrogen gas.

» Surface Activation (Pickling):

o To remove the native oxide layer and activate the surface, immerse the substrate in a
dilute hydrochloric acid (HCI) solution (e.g., 10% HCI in deionized water) for 30-60
seconds at room temperature.

o Immediately rinse with deionized (DI) water.

o Dry thoroughly with nitrogen gas.

Protocol 1: Wet Etching of NI-42 using Ferric Chloride

This protocol describes a common method for wet etching NI-42 using a ferric chloride-based
etchant.

Materials:

Ferric Chloride (FeCls) solution

e Deionized (DI) water

» Beakers

e Hot plate with magnetic stirring

e Substrate holder

e Timer

e Personal Protective Equipment (PPE): gloves, goggles, lab coat
Procedure:

o Prepare the etchant solution by dissolving FeCls in DI water to the desired concentration. For
a known etch rate of 1.25 um/min, a commercially available solution can be used.[6]
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e Heat the etchant solution to the target temperature (e.g., 40-60°C) using a hot plate with
gentle stirring.[6]

» Immerse the photoresist-patterned and surface-prepared NI-42 substrate into the heated
etchant solution using a substrate holder.

 Start the timer and monitor the etching process. Gentle agitation can help to ensure uniform
etching.

e The etching time will depend on the thickness of the NI-42 film and the desired etch depth.
For a target etch rate of 1.25 pm/min, calculate the required time.[6]

» Periodically check the substrate by rinsing with DI water to observe the progress, especially
as the expected etch time approaches.[6]

e Once the desired pattern is etched, immediately transfer the substrate to a beaker of DI
water to stop the etching process.

» Rinse the substrate thoroughly with DI water for several minutes to remove all residual
etchant.

e Dry the substrate with a stream of dry nitrogen.

 Strip the photoresist using an appropriate solvent.

Protocol 2: Dry Etching of NI-42 using a Chlorine-Based
Plasma

This protocol provides a general procedure for anisotropic dry etching of NI-42 using a
Reactive lon Etching (RIE) or Inductively Coupled Plasma (ICP) system with a chlorine-based
chemistry.

Materials and Equipment:
e RIE or ICP etching system

e Chlorine (Cl2) gas
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Argon (Ar) gas
Substrate with patterned hard mask (e.g., SiOz, SiNx) or photoresist

PPE appropriate for cleanroom and plasma etching environments

Procedure:

Ensure the etching chamber is clean and has been conditioned if necessary.
Load the surface-prepared and patterned NI-42 substrate into the etching chamber.
Evacuate the chamber to the desired base pressure.

Introduce the process gases, Clz and Ar, at the specified flow rates. A common starting point
is a mixture with a low percentage of Clz (e.g., 20% Clz in Ar) to favor anisotropic etching.[10]

Set the process pressure (e.g., 5 mTorr).[10]

Apply RF power to the ICP source (e.g., 700 W) and a DC bias to the substrate chuck (e.g.,
-300 V) to control plasma density and ion energy, respectively.[9][10]

Initiate the plasma to start the etching process.

The etch time is determined by the film thickness and the calibrated etch rate of the specific
tool and process parameters.

After the etching is complete, turn off the RF power and gas flows.
Purge the chamber with an inert gas like nitrogen.
Vent the chamber and unload the etched substrate.

If a hard mask was used, it can be removed using an appropriate wet or dry etching process.
If photoresist was used, it can be stripped using a plasma ashing process (Oz plasma) or a
solvent stripper.

Visualizations
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Experimental Workflow for NI-42 Etching
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Figure 1: General Experimental Workflow for NI-42 Etching
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Caption: General experimental workflow for both wet and dry etching of NI-42.
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Figure 2: Simplified Mechanisms of NI-42 Etching
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Caption: Simplified representation of wet and dry etching mechanisms for NI-42.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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